tert-Butyl methyl malonate

Description

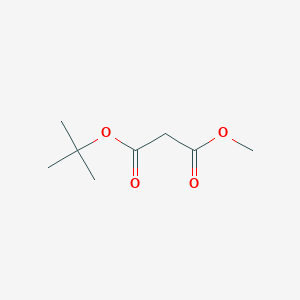

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-O-tert-butyl 1-O-methyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2,3)12-7(10)5-6(9)11-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSYZCWYRWHVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195404 | |

| Record name | tert-Butyl methyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42726-73-8 | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42726-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl methyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042726738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl methyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl methyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl methyl malonate chemical properties

An In-Depth Technical Guide to the Chemical Properties of tert-Butyl Methyl Malonate

Introduction

This compound is an asymmetrical diester of malonic acid, bearing both a tert-butyl and a methyl ester group. This structural feature makes it a valuable and versatile reagent in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its utility stems from the differential reactivity of the two ester functionalities and the presence of an acidic methylene group, which serves as a key site for carbon-carbon bond formation. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, reactivity, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a combustible, colorless to slightly yellow liquid at room temperature.[2][3][4] It is soluble in common organic solvents such as alcohols and ethers.[1] The material is known to be relatively stable but should be stored away from strong oxidizing agents and high temperatures, as it can darken in color over time.[1][2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₈H₁₄O₄ | [1][4][6] |

| Molecular Weight | 174.19 g/mol | [4][6] |

| CAS Number | 42726-73-8 | [4] |

| Appearance | Clear colorless to slightly yellow liquid | [3] |

| Boiling Point | 80 °C @ 11 mmHg | [3][4] |

| ~213-215 °C @ 760 mmHg | [1] | |

| Melting Point | Approx. -31 °C | [1] |

| Density | 1.03 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.415 | [3][4] |

| Flash Point | 79 °C (174.2 °F) - closed cup |[2][4][5] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The following data are representative for the compound.

Table 2: Spectroscopic Data for this compound

| Technique | Parameters | Data | Reference |

|---|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃ | δ 3.74 (s, 3H, -OCH₃), 3.30 (s, 2H, -CH₂-), 1.47 (s, 9H, -C(CH₃)₃) | [3] |

| ¹³C NMR | 100 MHz, CDCl₃ | δ 167.5, 165.8, 82.1, 52.3, 42.7, 27.9 | [3] |

| Mass Spec. (HR-FAB) | [M+H]⁺ | Calculated for C₈H₁₅O₄: 175.0883; Found: 175.0875 |[3] |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via esterification. A common laboratory-scale method involves the reaction of mono-tert-butyl malonate with methanol in the presence of a catalyst.[3] This approach provides a high yield of the desired asymmetric diester.

Reactivity

The primary utility of this compound in organic synthesis is centered on two key features:

-

The α-Methylene Group: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are acidic and can be readily removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, acyl chlorides), enabling the construction of more complex molecular frameworks.

-

Differential Ester Reactivity: The tert-butyl ester and methyl ester groups can be selectively cleaved under different conditions. The tert-butyl group is labile under strong acidic conditions (e.g., trifluoroacetic acid), while the methyl ester is typically removed via saponification with a base (e.g., NaOH, KOH) followed by acidification. This orthogonality allows for selective deprotection and further transformation at either end of the molecule.

Experimental Protocols

Synthesis of this compound via Catalytic Esterification

This protocol describes the synthesis from mono-tert-butyl malonate and methanol using a hafnium(IV) chloride catalyst.[3]

-

Materials:

-

Mono-tert-butyl malonate (3.0 g, 18.7 mmol)

-

Methanol (70 mL)

-

Hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol)

-

Dichloromethane

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Silica gel

-

n-Hexane

-

Ethyl acetate

-

-

Equipment:

-

200 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

-

Procedure:

-

To a 200 mL round-bottom flask, add mono-tert-butyl malonate (3.0 g) and methanol (70 mL).[3]

-

Add the hafnium(IV) chloride tetrahydrofuran complex (88 mg) to the solution while stirring.[3]

-

Stir the reaction mixture at room temperature for 48 hours.[3]

-

Upon completion, add saturated saline solution to the mixture.[3]

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 70 mL).[3]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[3]

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.[3]

-

-

Purification:

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

General Protocol for α-Alkylation

This protocol provides a representative workflow for the alkylation of the α-carbon of this compound, a cornerstone of its synthetic utility.

-

Materials:

-

This compound

-

Anhydrous aprotic solvent (e.g., THF, DMF)

-

Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

-

Alkylating agent (e.g., an alkyl halide, R-X)

-

Aqueous workup solution (e.g., saturated ammonium chloride)

-

Organic extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Carefully add the base portion-wise to the solution to form the enolate.

-

Allow the mixture to stir for a specified time (e.g., 30-60 minutes) to ensure complete deprotonation.

-

Add the alkylating agent (R-X) dropwise to the enolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the resulting α-alkylated product via column chromatography or distillation.

-

Caption: The core reactivity pathway of this compound for C-C bond formation.

Safety and Handling

This compound is classified as an irritant and a combustible liquid.[1][2][6] Proper safety precautions are mandatory during its handling and use.

Table 3: Safety Information

| Category | Details | References |

|---|---|---|

| GHS Hazard Statements | H315: Causes skin irritation | [6] |

| H319: Causes serious eye irritation | [6] | |

| H335: May cause respiratory irritation | [6] | |

| GHS Pictogram | Exclamation Mark | [6] |

| Precautionary Statements | P261: Avoid breathing vapor. | [6] |

| P280: Wear protective gloves/eye protection. | [6] | |

| S24/25: Avoid contact with skin and eyes. | [1] | |

| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile), respirator with appropriate filter (type ABEK). | [4] |

| Incompatible Materials | Strong oxidizing agents. | [2][5] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat, sparks, and open flames. | [2][5] |

| Hazardous Decomposition | Combustion produces carbon monoxide (CO) and carbon dioxide (CO₂). |[2][5] |

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[2][5] All work should be performed in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.[1][2]

References

An In-Depth Technical Guide to tert-Butyl Methyl Malonate

CAS Number: 42726-73-8

This technical guide provides a comprehensive overview of tert-butyl methyl malonate, a valuable reagent in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in stereoselective carbon-carbon bond formation.

Chemical and Physical Properties

This compound is a clear, colorless to slightly yellow liquid at room temperature.[1] It is an ester that serves as a key building block in the synthesis of a wide range of organic molecules.[1] Its physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 42726-73-8 | [2][3][4] |

| Molecular Formula | C₈H₁₄O₄ | [2][5] |

| Molecular Weight | 174.19 g/mol | [2][4][5] |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Boiling Point | 80 °C at 11 mmHg | [6] |

| Density | 1.03 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.415 | [6] |

| Flash Point | 175 °F (79.4 °C) | [1] |

| Purity | Typically >95% | [4][7] |

| EC Number | 255-919-1 | [3][4] |

| Beilstein/REAXYS Number | 1772136 | [4] |

| InChI Key | XPSYZCWYRWHVCC-UHFFFAOYSA-N | [6] |

| SMILES String | COC(=O)CC(=O)OC(C)(C)C | [6] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the esterification of mono-tert-butyl malonate with methanol, catalyzed by a hafnium(IV) chloride tetrahydrofuran complex.[2]

Experimental Protocol

Materials:

-

Mono-tert-butyl malonate (3.0 g, 18.7 mmol)

-

Methanol (70 mL)

-

Hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol)

-

Dichloromethane

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

n-hexane and ethyl acetate (for elution)

Procedure:

-

To a 200 mL round bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g, 18.7 mmol) and methanol (70 mL).[2]

-

To this solution, add hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol).[2]

-

Stir the reaction mixture at room temperature for 48 hours.[2]

-

Upon completion of the reaction, add a saturated saline solution to the mixture and extract with dichloromethane (3 x 70 mL).[2]

-

Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography using a 50:50 mixture of n-hexane and ethyl acetate as the eluent to afford this compound as a colorless oily liquid (3.0 g, 91% yield).[2]

Synthesis Workflow

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of a malonate moiety in the construction of more complex molecules. A significant application is its use as a nucleophile in palladium-catalyzed asymmetric allylic alkylation (AAA), also known as the Tsuji-Trost reaction.[1][8] This reaction is a powerful method for the enantioselective formation of carbon-carbon bonds.[9]

Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)

The Tsuji-Trost reaction involves the palladium-catalyzed substitution of an allylic substrate bearing a leaving group with a nucleophile.[8] When a soft nucleophile like the enolate of this compound is used, the reaction proceeds with a net retention of configuration at the allylic carbon.

The general mechanism involves the following key steps:

-

Coordination: The Pd(0) catalyst coordinates to the double bond of the allylic substrate.[6]

-

Oxidative Addition: The palladium undergoes oxidative addition, displacing the leaving group and forming a η³-π-allylpalladium(II) complex.[6][8]

-

Nucleophilic Attack: The nucleophile (enolate of this compound) attacks the π-allyl complex.[8]

-

Reductive Elimination: The product is formed, and the Pd(0) catalyst is regenerated.

The use of chiral ligands on the palladium catalyst allows for the reaction to proceed with high enantioselectivity, making it a valuable tool in asymmetric synthesis.[9]

Catalytic Cycle of the Tsuji-Trost Reaction

Enantioselective Phase-Transfer Catalytic α-Alkylation

Another important application of this compound derivatives is in the enantioselective synthesis of α,α-dialkylmalonates through phase-transfer catalysis (PTC).[3][7] This method allows for the construction of chiral quaternary carbon centers with high chemical yields and excellent enantioselectivities.[3][7]

In a typical workflow, a derivative of this compound is alkylated using an alkyl halide in the presence of a chiral phase-transfer catalyst, such as a binaphthyl-modified chiral quaternary ammonium salt, and a base like aqueous potassium hydroxide.[3] The resulting chiral α,α-dialkylmalonates are versatile intermediates that can be selectively hydrolyzed to the corresponding chiral malonic monoacids.[3]

Safety and Handling

This compound is considered a combustible liquid.[7] It may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dark place.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key building block in organic synthesis with significant applications in the stereoselective formation of carbon-carbon bonds. Its utility in palladium-catalyzed asymmetric allylic alkylation and phase-transfer catalytic alkylations makes it an indispensable tool for the synthesis of complex chiral molecules in academic and industrial research, particularly in the fields of drug discovery and natural product synthesis. The detailed protocols and understanding of its chemical properties provided in this guide are intended to facilitate its effective and safe use in the laboratory.

References

- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Redirecting [linkinghub.elsevier.com]

tert-Butyl methyl malonate synthesis protocol

An In-depth Technical Guide to the Synthesis of tert-Butyl Methyl Malonate

For researchers, scientists, and professionals in drug development, this compound is a valuable building block in organic synthesis. Its distinct ester groups, with differing steric hindrance and reactivity, allow for selective chemical transformations, making it a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a detailed overview of a primary method for its synthesis, including experimental protocols and comparative data.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves a two-step process. The first step is the selective hydrolysis of dimethyl malonate to yield monomethyl malonate. The second step is the esterification of the resulting carboxylic acid with isobutylene under acidic conditions to introduce the tert-butyl group.

Step 1: Selective Monohydrolysis of Dimethyl Malonate

The selective monohydrolysis of a symmetric diester like dimethyl malonate can be achieved with high efficiency using a carefully controlled amount of a base, such as potassium hydroxide (KOH), in a mixed solvent system.[1][2] This method avoids the formation of significant amounts of malonic acid as a byproduct.[2]

Step 2: tert-Butylation of Monomethyl Malonate

The resulting monomethyl malonate is then esterified with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid.[3][4] This reaction takes advantage of the stability of the tertiary carbocation formed from isobutylene.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous malonic esters.[2][3]

Protocol 1: Synthesis of Monomethyl Malonate via Selective Hydrolysis

Materials:

-

Dimethyl malonate

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF) or Acetonitrile

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of potassium hydroxide (1.0 equivalent) in water is prepared.

-

Dimethyl malonate (1.0 equivalent) is dissolved in THF or acetonitrile at 0°C.

-

The aqueous KOH solution is added dropwise to the dimethyl malonate solution while maintaining the temperature at 0°C.

-

The reaction mixture is stirred at 0°C and monitored by TLC until the starting material is consumed.

-

The reaction is quenched by the addition of concentrated hydrochloric acid until the pH is acidic.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield monomethyl malonate.

Protocol 2: Synthesis of this compound

Materials:

-

Monomethyl malonate

-

Isobutylene, liquefied

-

Diethyl ether

-

Sulfuric acid, concentrated

-

Sodium hydroxide solution

-

Anhydrous potassium carbonate

Procedure:

-

In a heavy-walled pressure bottle, add diethyl ether and concentrated sulfuric acid (catalytic amount), and cool the solution to 5°C in an ice bath.

-

Add monomethyl malonate (1.0 equivalent) and liquefied isobutylene (approximately 1.5-2.0 equivalents).

-

Securely seal the pressure bottle and shake it at room temperature overnight.

-

After the reaction is complete, carefully vent the bottle in a fume hood after cooling it in an ice-salt bath.

-

Pour the reaction mixture into a separatory funnel containing a cold aqueous solution of sodium hydroxide.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous potassium carbonate, filter, and remove the solvent and excess isobutylene by distillation.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and related compounds, based on analogous preparations.

| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | Dimethyl malonate | KOH (1.0 eq) | THF/Water | 0 | 1-3 | 90-95 | >95 | [2] |

| 2 | Monomethyl malonate, Isobutylene | H₂SO₄ (cat.) | Diethyl ether | Room Temp. | 12-24 | 80-90 | >98 | [3] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. For any laboratory implementation, it is crucial to consult the primary literature and conduct a thorough risk assessment.

References

An In-depth Technical Guide to tert-Butyl Methyl Malonate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl methyl malonate, a key building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and its versatile applications in the development of therapeutic agents.

Core Properties of this compound

This compound is a diester of malonic acid, featuring both a methyl and a tert-butyl ester group. This asymmetric substitution provides unique reactivity and selectivity in various chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.

| Property | Value | Reference |

| Molecular Weight | 174.19 g/mol | [1] |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| CAS Number | 42726-73-8 | |

| Appearance | Colorless to slightly yellow liquid | |

| Boiling Point | 80 °C at 11 mmHg | |

| Density | 1.03 g/mL at 25 °C | |

| Refractive Index | n20/D 1.415 | |

| Solubility | Soluble in anhydrous alcohol and organic solvents such as ethers. |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, typically involving the esterification of malonic acid or its derivatives. A common approach involves the selective esterification of mono-tert-butyl malonate with methanol.

Experimental Protocol: Synthesis from Mono-tert-butyl malonate

This protocol describes the synthesis of this compound from mono-tert-butyl malonate and methanol, catalyzed by hafnium(IV) chloride tetrahydrofuran complex.

Materials:

-

Mono-tert-butyl malonate

-

Methanol (anhydrous)

-

Hafnium(IV) chloride tetrahydrofuran complex (1:2)

-

Dichloromethane

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

n-hexane

-

Ethyl acetate

Procedure:

-

To a 200 mL round-bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g, 18.7 mmol) and methanol (70 mL).

-

To this solution, add hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol).

-

Stir the reaction mixture at room temperature for 48 hours.

-

After completion of the reaction (monitored by TLC), add saturated saline solution to the mixture.

-

Extract the aqueous layer with dichloromethane (3 x 70 mL).

-

Combine the organic layers and dry with anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (50:50) as the eluent.

-

The final product, this compound, is obtained as a colorless oily liquid (3.0 g, 91% yield).

Characterization:

-

¹H NMR (400 MHz, CDCl₃): δ 3.74 (s, 3H), 3.30 (s, 2H), 1.47 (s, 9H)

-

¹³C NMR (100 MHz, CDCl₃): δ 167.5, 165.8, 82.1, 52.3, 42.7, 27.9

-

HR-FAB MS: m/z calculated for C₈H₁₅O₄ [M+H]⁺ 175.0883, found 175.0875.

Applications in Drug Development

The unique structural features of this compound make it a versatile building block in the synthesis of pharmaceutically active compounds. The differential reactivity of the methyl and tert-butyl esters allows for selective manipulations, which is highly advantageous in multi-step syntheses.

Role in Asymmetric Synthesis

A significant application of this compound is in the enantioselective synthesis of chiral molecules. The malonic ester can be deprotonated and subsequently alkylated to introduce various side chains. The tert-butyl group can then be selectively removed under acidic conditions, while the methyl ester remains intact, allowing for further transformations. This strategy is pivotal in creating chiral centers with high enantiomeric excess.

Experimental Workflow: Enantioselective Alkylation

The following diagram illustrates a general workflow for the enantioselective alkylation of a malonate substrate derived from this compound, a key step in the synthesis of complex chiral molecules.

References

Technical Guide: Physicochemical Properties and Synthesis of tert-Butyl Methyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the boiling point, and a detailed experimental protocol for the synthesis of tert-butyl methyl malonate. This information is critical for professionals in chemical research and drug development who utilize this compound as a key intermediate in the synthesis of complex organic molecules.

Core Physicochemical Data

The boiling point of this compound is a crucial parameter for its purification and handling. As with many organic compounds, its boiling point is highly dependent on the ambient pressure. Distillation under reduced pressure is a common technique employed to purify this compound, preventing potential decomposition at higher temperatures.

Boiling Point Data

| Temperature (°C) | Pressure (mmHg) | Notes |

| 80 | 11 | Reported by multiple chemical suppliers.[1][2][3] |

| 84 | 15 | |

| 213-215 | 760 (Atmospheric) | Presumed at atmospheric pressure, less commonly cited.[1] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This procedure is adapted from established literature methods and is provided for informational purposes.

Synthesis of this compound

Materials:

-

Mono-tert-butyl malonate

-

Methanol

-

Hafnium(IV) chloride tetrahydrofuran complex (1:2)

-

Dichloromethane

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

n-hexane

-

Ethyl acetate

Procedure:

-

To a 200 mL round bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g, 18.7 mmol) and methanol (70 mL).[2][3]

-

To this solution, add hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol).[2][3]

-

Stir the reaction mixture at room temperature for 48 hours.[2][3]

-

Upon completion of the reaction, add saturated saline solution to the mixture.

-

Extract the aqueous mixture with dichloromethane (3 x 70 mL).[2][3]

-

Combine the organic layers and dry with anhydrous magnesium sulfate.[2][3]

-

Concentrate the organic solution under reduced pressure to remove the solvent.[2][3]

-

Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (50:50) as the eluent to afford the target compound as a colorless oily liquid.[2]

Logical Relationships in Boiling Point Determination

The boiling point of a pure substance is a reflection of the strength of its intermolecular forces and its vapor pressure, which is in turn influenced by external pressure. The following diagram illustrates this relationship for this compound.

Caption: Factors influencing the boiling point of this compound.

References

The Versatility of tert-Butyl Methyl Malonate: A Technical Guide for Researchers

An In-depth Examination of a Key Building Block in Organic Synthesis and Drug Discovery

Introduction

Tert-Butyl methyl malonate is a valuable reagent in organic synthesis, prized for its utility as a versatile building block in the creation of a wide array of complex molecules.[1] Its unique structural features, possessing both a sterically hindered tert-butyl ester and a more reactive methyl ester, allow for selective chemical manipulations. This differential reactivity is of particular interest to researchers, scientists, and drug development professionals, as it provides a strategic advantage in the design of sophisticated synthetic pathways. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in medicinal chemistry and drug development.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in the laboratory. This compound is a colorless to slightly yellow liquid under standard conditions. A summary of its key quantitative data is presented in Table 1 for easy reference.

| Property | Value | Source |

| Density | 1.03 g/mL at 25 °C | [2] |

| Molecular Formula | C₈H₁₄O₄ | [3][4] |

| Molecular Weight | 174.19 g/mol | [3][4] |

| Boiling Point | 80 °C at 11 mmHg | [2] |

| Refractive Index | n20/D 1.415 | [2] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [2] |

| Appearance | Clear colorless to light yellow liquid | [5] |

Synthesis and Reaction Mechanisms

The malonic ester synthesis is a classic and versatile method in organic chemistry for the formation of carbon-carbon bonds to produce substituted carboxylic acids.[1][5][6][7] The synthesis of this compound itself can be achieved through several routes, with a common method being the esterification of a malonic acid precursor.

Synthesis Workflow

A general workflow for the synthesis of this compound involves the reaction of a mono-protected malonic acid with a methylating agent or vice versa. The following diagram illustrates a conceptual workflow for its preparation.

Caption: A conceptual workflow for the synthesis of this compound.

Reaction Mechanism: Acid-Catalyzed Esterification

The esterification of mono-tert-butyl malonate with methanol in the presence of an acid catalyst is a common synthetic route. The mechanism proceeds through a series of protonation and nucleophilic attack steps, as illustrated below.

Caption: The reaction mechanism for the acid-catalyzed esterification of mono-tert-butyl malonate.

Applications in Drug Development and Medicinal Chemistry

Malonic esters are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, including barbiturates, anti-inflammatory agents, and anticancer drugs.[8] The differential reactivity of the two ester groups in this compound allows for sequential and selective modifications, making it a powerful tool for constructing complex molecular architectures.

A significant application of malonate esters in modern drug development is their use as prodrugs to deliver malonate to specific cellular compartments. Malonate is a known inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[9][10] During cardiac ischemia-reperfusion injury, the accumulation of succinate leads to a burst of reactive oxygen species (ROS) upon reperfusion, causing significant cellular damage.[2][9][10] By using a cell-permeable malonate ester, such as dimethyl malonate (DMM), researchers have shown that it is possible to deliver malonate into the mitochondria, inhibit SDH, and protect against this type of injury.[9][10]

Signaling Pathway: Inhibition of Succinate Dehydrogenase in Ischemia-Reperfusion Injury

The following diagram illustrates the pathway of a malonate ester prodrug and its therapeutic action within the mitochondria.

Caption: The mechanism of action for a malonate ester prodrug in mitigating ischemia-reperfusion injury.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented method for the preparation of mono-tert-butyl malonate, which can be further esterified to this compound.[11]

Materials:

-

Malonic acid

-

tert-Butyl acetate (or other suitable tert-butyl source)

-

Amberlyst-15 strong acid cation exchange resin (catalyst)

-

Isobutylene gas

-

Saturated saline solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve malonic acid in 3-5 times its weight of a solvent such as tert-butyl acetate.

-

Add pre-treated Amberlyst-15 resin, amounting to 4-8% of the weight of the malonic acid.

-

Cool the mixture to between -20°C and -10°C.

-

Introduce isobutylene gas into the cooled mixture.

-

Seal the reaction vessel and warm the mixture to 10-30°C. Maintain this temperature and stir for 40-60 hours.

-

After the reaction is complete, filter the mixture to recover the catalyst.

-

Wash the filtrate with a small volume of saturated saline solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield high-purity mono-tert-butyl malonate.

-

The mono-tert-butyl malonate can then be esterified with methanol using a standard acid-catalyzed procedure to yield this compound.

Analytical Methods for Quality Control

Ensuring the purity of this compound is critical for its successful application in synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common methods for its analysis.

High-Performance Liquid Chromatography (HPLC) Method:

-

Column: A reverse-phase column, such as a C18 column, is typically used.[12]

-

Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a common mobile phase for malonate esters.[13]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[14]

-

Detection: UV detection at a wavelength of approximately 225 nm is suitable for detecting the ester functional groups.[14]

-

Sample Preparation: The sample can be dissolved in the mobile phase or a compatible organic solvent like acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Method:

-

Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used.[15]

-

Injector Temperature: A typical injector temperature is around 250°C.[16]

-

Oven Program: A temperature gradient is used to separate the components of the sample. For example, the oven temperature can be held at 60°C for a few minutes and then ramped up to 250°C.[15]

-

Carrier Gas: Helium is a common carrier gas with a constant flow rate.[16]

-

Ionization Mode: Electron ionization (EI) is typically used.[16]

-

Sample Preparation: The sample is usually diluted in a volatile organic solvent, such as dichloromethane or ethyl acetate, before injection. Derivatization is generally not necessary for this compound.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and eye irritation.[17] It may also cause respiratory irritation.[17] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from sources of ignition.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in drug discovery and development. Its unique chemical properties allow for precise molecular construction, and its role as a precursor to malonate prodrugs highlights its potential in the development of novel therapeutics. A thorough understanding of its physicochemical properties, synthetic methods, and analytical techniques is crucial for its effective and safe use in the laboratory. This guide provides a foundational resource for researchers and professionals working with this important chemical intermediate.

References

- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Separation of Dimethyl malonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. mdpi.com [mdpi.com]

- 15. CN102949402A - Celecoxib composition, and preparation method and use thereof - Google Patents [patents.google.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl Methyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl methyl malonate, a key reagent in organic synthesis, with a particular focus on its applications in research and drug development.

Nomenclature and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-O-tert-butyl 1-O-methyl propanedioate [1]. It is also commonly referred to as malonic acid tert-butyl methyl ester and 1-tert-butyl 3-methyl propanedioate.

The structure of this diester features both a methyl and a bulky tert-butyl group attached to the carboxyl functionalities of a malonic acid backbone. This asymmetric substitution is crucial for its utility in selective chemical transformations.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental setups.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₄ | [1][2][3] |

| Molecular Weight | 174.19 g/mol | [1][2][4] |

| CAS Number | 42726-73-8 | [1][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Density | 1.03 g/mL at 25 °C | [4][6] |

| Boiling Point | 80 °C at 11 mmHg | [4][6] |

| Refractive Index | n20/D 1.415 | [4][6] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [4] |

Experimental Protocols

A common method for the synthesis of this compound involves the esterification of mono-tert-butyl malonate with methanol. The following protocol is adapted from a documented procedure[5].

Materials:

-

Mono-tert-butyl malonate

-

Methanol (MeOH)

-

Hafnium(IV) chloride tetrahydrofuran complex (1:2)

-

Dichloromethane (CH₂Cl₂)

-

Saturated saline solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 200 mL round-bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g, 18.7 mmol) and methanol (70 mL).

-

To this solution, add hafnium(IV) chloride tetrahydrofuran complex (88 mg, 0.19 mmol).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Upon completion of the reaction (monitored by TLC or GC), add saturated saline solution to the mixture.

-

Extract the product with dichloromethane (3 x 70 mL).

-

Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 50:50) to yield the target compound as a colorless oily liquid.

Caption: A generalized workflow for the synthesis of this compound.

This compound is a valuable substrate for α-alkylation reactions, a fundamental C-C bond-forming process in organic synthesis. The presence of the two different ester groups allows for selective transformations later in a synthetic sequence. The acidic methylene proton can be removed by a suitable base to form a nucleophilic enolate, which can then react with an electrophile (e.g., an alkyl halide).

General Protocol:

-

Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF).

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

-

Add a strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide) to deprotonate the α-carbon.

-

Add the desired alkyl halide or other electrophile to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform an aqueous workup to quench the reaction and remove inorganic salts.

-

Extract the product into an organic solvent, dry, and purify by chromatography or distillation.

Role in Drug Development and Medicinal Chemistry

Malonate esters are foundational building blocks in the synthesis of a wide array of pharmaceuticals. The methyl and tert-butyl groups in this compound offer distinct advantages in drug design and lead optimization[7].

-

Synthetic Handle: The active methylene group provides a site for introducing various substituents, allowing for the construction of complex molecular scaffolds.

-

Selective Deprotection: The tert-butyl ester can be selectively cleaved under acidic conditions, while the methyl ester is more robust. This orthogonality is crucial in multi-step syntheses of complex target molecules.

-

Modulation of Properties: The introduction of the methyl group can influence a drug candidate's physicochemical properties, such as solubility and lipophilicity. It can also affect the molecule's conformation and metabolic stability, which are key aspects of pharmacokinetics and pharmacodynamics[7].

The logical relationship below illustrates how this compound serves as a versatile starting material in the synthesis of more complex, biologically active compounds.

Caption: Role of this compound as a precursor in drug development.

Safety and Handling

According to safety data, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation[1]. It is classified as a combustible liquid[4].

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing vapors. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[4].

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This technical guide provides essential information for the safe and effective use of this compound in a research and development setting. Its unique structural features make it a valuable tool for synthetic chemists creating novel molecules with potential therapeutic applications.

References

- 1. This compound | C8H14O4 | CID 2733872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. This compound 95 42726-73-8 [sigmaaldrich.com]

- 5. This compound | 42726-73-8 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to tert-Butyl Methyl Malonate

This guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. It covers its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its relevance in research and drug development.

Chemical Structure and Identifiers

This compound is a diester of malonic acid, featuring both a methyl and a tert-butyl ester group. This asymmetrical structure makes it a versatile building block in organic chemistry.

| Identifier | Value |

| IUPAC Name | 3-O-tert-butyl 1-O-methyl propanedioate[1] |

| CAS Number | 42726-73-8[2][3] |

| Molecular Formula | C₈H₁₄O₄[1][4] |

| Molecular Weight | 174.19 g/mol [1][3][5] |

| SMILES | COC(=O)CC(=O)OC(C)(C)C[3] |

| InChI Key | XPSYZCWYRWHVCC-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is a combustible liquid and should be handled with appropriate safety precautions.[3]

| Property | Value |

| Appearance | Clear colorless to slightly yellow liquid[4][6] |

| Density | 1.03 g/mL at 25 °C[2][3][4] |

| Boiling Point | 80 °C at 11 mmHg[2][3][4] |

| Melting Point | -10 °C[4][6] |

| Flash Point | 79 °C (174.2 °F) - closed cup[3] |

| Refractive Index | n20/D 1.415[2][3][4] |

| Solubility | Soluble in anhydrous alcohol and organic solvents such as ethers[4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.74 (s, 3H, -OCH₃), 3.30 (s, 2H, -CH₂-), 1.47 (s, 9H, -C(CH₃)₃)[2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 167.5, 165.8, 82.1, 52.3, 42.7, 27.9[2] |

| Infrared (IR) | Spectra available from various sources.[1][7] |

| Mass Spectrometry (MS) | HR-FAB MS m/z calculated for C₈H₁₅O₄ [M+H]⁺ 175.0883, found 175.0875.[2] GC-MS data is also available.[1] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. One common and effective method involves the esterification of mono-tert-butyl malonate.

Experimental Protocol: Hafnium (IV) Chloride Catalyzed Esterification

This protocol describes the synthesis of this compound from mono-tert-butyl malonate and methanol, using hafnium(IV) chloride tetrahydrofuran complex as a catalyst.[2][6]

Materials:

-

Mono-tert-butyl malonate (3.0 g, 18.7 mmol)

-

Methanol (70 mL)

-

Hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol)

-

Dichloromethane

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

200 mL round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a 200 mL round-bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g, 18.7 mmol) and methanol (70 mL).[2][6]

-

Add hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol) to the solution.[2][6]

-

Stir the reaction mixture at room temperature for 48 hours.[2][6]

-

Upon completion of the reaction, add saturated saline solution to the mixture.[2][6]

-

Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.[2][6]

-

Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 50:50) to yield the target compound as a colorless oily liquid.[2][6]

Yield: 3.0 g (91%)[2]

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.[4]

-

Asymmetric Synthesis: The differential reactivity of the two ester groups allows for selective transformations. For instance, the tert-butyl group can be selectively removed under acidic conditions, while the methyl ester is more susceptible to saponification. This orthogonality is exploited in the synthesis of complex chiral molecules.

-

Palladium-Catalyzed Reactions: It is used in stereospecific Palladium(0)-catalyzed additions to allylic carbonates, which is a key reaction in the formation of carbon-carbon bonds.[3][6]

-

Synthesis of Chiral Malonates: It is a precursor in the synthesis of chiral malonates through enantioselective phase-transfer catalysis, providing access to versatile building blocks for drug synthesis.[8]

-

Drug and Pesticide Synthesis: Its role as an intermediate is crucial in the construction of the carbon skeletons of various active pharmaceutical ingredients and pesticides.[4]

Caption: Applications of this compound.

References

- 1. This compound | C8H14O4 | CID 2733872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 42726-73-8 [amp.chemicalbook.com]

- 3. This compound 95 42726-73-8 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. CAS 42726-73-8 C8H14O4 this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 6. This compound CAS#: 42726-73-8 [m.chemicalbook.com]

- 7. This compound(42726-73-8)IR [m.chemicalbook.com]

- 8. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

A Technical Guide to the Spectral Analysis of tert-Butyl Methyl Malonate

This document provides an in-depth guide to the spectral data of tert-butyl methyl malonate (C₈H₁₄O₄), a common ester in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for analysis.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.74 | Singlet | 3H | -OCH₃ (Methyl ester) |

| 3.30 | Singlet | 2H | -CH₂- (Methylene) |

| 1.47 | Singlet | 9H | -C(CH₃)₃ (tert-Butyl) |

| Solvent: CDCl₃, Frequency: 400 MHz[1][2] |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C=O (tert-Butyl ester) |

| 165.8 | C=O (Methyl ester) |

| 82.1 | -C (CH₃)₃ (tert-Butyl quaternary carbon) |

| 52.3 | -OC H₃ (Methyl ester) |

| 42.7 | -C H₂- (Methylene) |

| 27.9 | -C(C H₃)₃ (tert-Butyl methyl carbons) |

| Solvent: CDCl₃, Frequency: 100 MHz[1][2] |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2980-2950 | C-H stretch (Aliphatic) |

| ~1750-1735 | C=O stretch (Ester carbonyl)[3][4] |

| ~1300-1000 | C-O stretch (Ester)[3][4] |

| Note: Specific peak values are predicted based on typical ester absorptions. |

Table 4: Mass Spectrometry (MS) Data

| m/z Value | Ion | Method |

| 175.0875 (Measured) | [M+H]⁺ | HR-FAB MS[1][2] |

| 175.0883 (Calculated) | [M+H]⁺ | HR-FAB MS[1][2] |

| 174.19 | Molecular Weight | [1][5] |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃).[6][7] Ensure the sample is fully dissolved; gentle vortexing can be applied.

-

Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final liquid height should be around 4-5 cm.[7]

-

Instrument Setup : Wipe the outside of the NMR tube and insert it into the spinner turbine, adjusting the depth with a gauge. Place the sample into the NMR spectrometer.

-

Data Acquisition :

-

Locking and Shimming : The spectrometer will lock onto the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the field homogeneity and improve spectral resolution.[7]

-

Tuning : Tune the probe to the appropriate nucleus (¹H or ¹³C).

-

Acquisition Parameters : Set the necessary parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the isotope.

-

Data Collection : Initiate the acquisition process.

-

-

Data Processing : After acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application : Place a single drop of neat (undiluted) liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition : Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will pass an infrared beam through the crystal, which interacts with the sample at the surface.

-

Data Analysis : The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. Identify characteristic peaks for esters, such as the C=O and C-O stretching vibrations.[4]

-

Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue to prevent cross-contamination.

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining a high-resolution mass spectrum.

-

Sample Preparation : Prepare a dilute solution of the sample. Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent like methanol or acetonitrile.[8] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[8]

-

Instrument Setup :

-

Ionization Method : Select an appropriate soft ionization technique, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), to minimize fragmentation and observe the molecular ion.

-

Mass Analyzer : Calibrate the mass analyzer (e.g., Time-of-Flight or Orbitrap) using a known calibration standard to ensure high mass accuracy.

-

-

Data Acquisition : Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system. Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis : Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). Compare the measured accurate mass to the calculated theoretical mass for the molecular formula C₈H₁₄O₄ to confirm the elemental composition.[1][2] Analyze any observed fragment ions to further support the structure. Esters may show characteristic fragmentation patterns, such as McLafferty rearrangements.[9]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.

Caption: Workflow for the spectroscopic identification of this compound.

References

- 1. This compound | 42726-73-8 [amp.chemicalbook.com]

- 2. This compound CAS#: 42726-73-8 [m.chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. scbt.com [scbt.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. GCMS Section 6.14 [people.whitman.edu]

Commercial Availability and Synthetic Guide for Tert-Butyl Methyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of tert-butyl methyl malonate, a valuable reagent in organic synthesis and drug discovery. Its unique sterically hindered tert-butyl group and reactive methyl ester moiety make it a versatile building block for the introduction of a carboxymethyl group or for the construction of more complex molecular architectures.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The most common purity levels offered are 95% and 97%. Pricing can vary based on the supplier, quantity, and purity. Below is a summary of offerings from prominent suppliers.

| Supplier | Purity | Available Quantities | Price (USD) |

| Thermo Scientific | 95% | 5 mL, 25 mL | ~ |

| CP Lab Safety | 95%, 97% | 100 g, 500 g | Contact for pricing |

| TCI Chemicals | >95.0% (GC) | 25 mL, 250 mL | ~ |

| Sigma-Aldrich | 95% | Custom | Contact for pricing |

| Georganics | High Purity | Milligrams to multi-kilograms | Contact for pricing |

| Santa Cruz Biotechnology | --- | Custom | Contact for pricing |

| Cenmed | --- | Custom | Contact for pricing |

Note: Prices are approximate and subject to change. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties

| Property | Value |

| CAS Number | 42726-73-8[1] |

| Molecular Formula | C₈H₁₄O₄[2] |

| Molecular Weight | 174.19 g/mol [2] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 80 °C at 11 mmHg[1] |

| Density | 1.03 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.415[1] |

Experimental Protocols: Synthesis of this compound

While several methods can be envisioned for the synthesis of this compound, a common and effective laboratory-scale preparation involves the esterification of mono-tert-butyl malonate.

Method 1: Hafnium(IV) Chloride Catalyzed Esterification

This method utilizes a Lewis acid catalyst for the efficient esterification of mono-tert-butyl malonate with methanol.

Materials:

-

Mono-tert-butyl malonate

-

Methanol (anhydrous)

-

Hafnium(IV) chloride tetrahydrofuran complex (1:2)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (1 equivalent).

-

Dissolve the mono-tert-butyl malonate in anhydrous methanol.

-

Add a catalytic amount of hafnium(IV) chloride tetrahydrofuran complex (e.g., 0.01 equivalents).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium chloride solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to afford pure this compound.

Applications in Drug Development

This compound serves as a key building block in the synthesis of a wide range of pharmaceutical compounds. The malonate moiety provides a versatile handle for various chemical transformations, including alkylation, acylation, and Michael additions. The tert-butyl ester group can serve as a protecting group that can be selectively removed under acidic conditions, while the methyl ester can be hydrolyzed under basic conditions.

One notable application is in the stereospecific palladium-catalyzed addition to allylic carbonates, which is a powerful method for constructing chiral centers in drug molecules.

Visualizing Workflows and Pathways

Diagram 1: Synthesis and Purification Workflow

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Diagram 2: Application in Drug Synthesis

Caption: A logical diagram showing the role of this compound in the synthesis of a chiral pharmaceutical intermediate.

References

The Cornerstone of Carbon-Carbon Bond Formation: An In-depth Technical Guide to Malonic Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

The malonic ester synthesis is a robust and versatile chemical reaction for the formation of carbon-carbon bonds, enabling the synthesis of substituted carboxylic acids.[1][2] This method is of paramount importance in organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecules, including barbiturates and amino acids.[1][3] Its enduring utility lies in the predictability and simplicity of the reaction sequence, which involves the alkylation of a stabilized enolate followed by hydrolysis and decarboxylation.[2][4]

Core Principles and Reaction Mechanism

The malonic ester synthesis fundamentally transforms an alkyl halide into a carboxylic acid with two additional carbon atoms. The process leverages the acidity of the α-protons of a malonic ester, most commonly diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups. This allows for facile deprotonation by a moderately strong base to form a stabilized enolate. This nucleophilic enolate then reacts with an alkyl halide in an SN2 reaction to forge a new carbon-carbon bond.[1] The subsequent hydrolysis of the ester groups, followed by thermal decarboxylation, yields the desired substituted acetic acid.[5]

The overall process can be broken down into four key steps:

-

Enolate Formation: A base, typically sodium ethoxide in ethanol, is used to deprotonate the α-carbon of the malonic ester, forming a resonance-stabilized enolate.[6]

-

Alkylation: The enolate acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming a new alkyl-substituted malonic ester.[6]

-

Hydrolysis (Saponification): The ester groups are hydrolyzed to carboxylic acids using either acidic or basic conditions.[6]

-

Decarboxylation: Upon heating, the resulting β-dicarboxylic acid readily loses a molecule of carbon dioxide to yield the final carboxylic acid product.[5]

dot

Caption: Reaction mechanism of the malonic ester synthesis.

Quantitative Data on Malonic Ester Synthesis

The yield of the malonic ester synthesis is influenced by the nature of the alkylating agent and the reaction conditions. The following tables summarize typical yields for mono- and dialkylation reactions.

| Reaction | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| Mono-methylation | Methyl bromide | Sodium ethoxide | Ethanol | 79-83 | [7] |

| Mono-benzylation | Benzyl chloride | Sodium ethoxide | Ethanol | - | [5] |

| Di-benzylation | Benzyl chloride | Sodium hydride | THF | 98 | [8] |

| Di-butylation | Butyl bromide | Sodium hydride | THF | 86 | [8] |

| Di-octylation | Octyl halide | Sodium hydride | THF | 66 | [8] |

| Cyclization Reaction | Dihaloalkane | Base | Solvent | Product | Yield (%) | Reference |

| Intramolecular | 1,4-Dibromobutane | Sodium hydride | THF | Diethyl cyclopentane-1,1-dicarboxylate | 63 | [8] |

| Intramolecular | 1,3-Dibromopropane | Sodium hydride | THF | Diethyl cyclobutane-1,1-dicarboxylate | 45 | [8] |

Experimental Protocols

Protocol 1: Selective Mono-alkylation of Diethyl Malonate (Synthesis of Diethyl Methylmalonate)[7]

1. Preparation of Sodium Ethoxide:

-

In a flame-dried 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1 L of absolute ethanol.

-

Carefully add 46 g (2 gram atoms) of sodium, cut into small pieces, to the ethanol.

-

Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.

2. Enolate Formation:

-

To the freshly prepared sodium ethoxide solution, add 320 g (2 moles) of diethyl malonate.

3. Alkylation:

-

Bubble 200 g (2.1 moles) of methyl bromide through the stirred solution over approximately four hours. The reaction is exothermic and may reach the boiling point of the mixture.

-

After the addition is complete, boil the solution for an additional 30 minutes.

4. Work-up and Purification:

-

Neutralize the reaction mixture with glacial acetic acid and cool.

-

Filter the precipitated sodium bromide and wash with cold alcohol.

-

Remove the majority of the alcohol by distillation.

-

Dissolve the residue in water containing a small amount of hydrochloric acid and extract the ester with diethyl ether.

-

Dry the combined ether extracts and remove the ether by distillation.

-

The crude product is then purified by vacuum distillation to yield diethyl methylmalonate (boiling point 96°C at 16 mmHg). The reported yield is 275–290 g (79–83%).

Protocol 2: One-Pot Dialkylation of Diethyl Malonate[8]

1. Reaction Setup:

-

To a refluxing slurry of four equivalents of sodium hydride in 200 mL of anhydrous THF, add a solution of 0.1 mol of diethyl malonate and 0.4 mol of the alkyl halide (or 0.2 mol of a dihalide for cyclization) in 100 mL of THF dropwise over one hour.

2. Reaction:

-

Reflux the mixture for an additional three hours.

3. Work-up and Purification:

-

Cool the reaction mixture to 0°C and cautiously hydrolyze by the dropwise addition of 100 mL of water.

-

Separate the organic layer and perform a work-up.

-

The desired dialkylated product is obtained by vacuum distillation.

dot

Caption: A generalized experimental workflow for malonic ester synthesis.

Applications in Drug Development

The malonic ester synthesis is a cornerstone in the synthesis of various pharmaceuticals.

Synthesis of Barbiturates

Barbiturates, a class of drugs that act as central nervous system depressants, are synthesized through the condensation of a substituted malonic ester with urea.[9][10]

Experimental Protocol for Barbituric Acid Synthesis [9][10]

1. Reaction Setup:

-

Dissolve 11.5 g (0.5 gram atom) of finely cut sodium in 250 cc of absolute alcohol in a 2-L round-bottomed flask fitted with a reflux condenser.

-

To this sodium ethoxide solution, add 80 g (0.5 mole) of diethyl malonate, followed by a solution of 30 g (0.5 mole) of dry urea in 250 cc of hot (70°C) absolute alcohol.

2. Reaction:

-

Shake the mixture well and reflux for seven hours on an oil bath heated to 110°C. A white solid will separate.

3. Work-up and Purification:

-

After the reaction is complete, add 500 cc of hot (50°C) water, followed by enough hydrochloric acid to make the solution acidic.

-

Filter the resulting clear solution and cool it in an ice bath overnight.

-

Collect the white product by filtration, wash with cold water, and dry. The yield of barbituric acid is 46–50 g (72–78%).

Synthesis of α-Amino Acids

A significant application of malonic ester synthesis in drug development is the synthesis of α-amino acids, the building blocks of proteins. The amidomalonate synthesis, a variation of the malonic ester synthesis, is a high-yielding method that utilizes diethyl acetamidomalonate as the starting material.[11] This substrate contains a protected nitrogen atom, allowing for the straightforward alkylation of the α-carbon to introduce the desired amino acid side chain.[11] For instance, phenylalanine can be synthesized by alkylating diethyl acetamidomalonate with benzyl chloride, followed by hydrolysis and decarboxylation, with a reported yield of 65%.[3] The synthesis of racemic tryptophan can be achieved with yields greater than 90%.[3]

Experimental Protocol for Diethyl Acetamidomalonate Synthesis [3]

The synthesis of the key starting material, diethyl acetamidomalonate, involves the reaction of diethyl malonate with sodium nitrite in acetic acid to form diethyl isonitrosomalonate. This intermediate is then reduced and acetylated in a mixture of glacial acetic acid and acetic anhydride using zinc powder, achieving a total yield of 77%.[3]

Conclusion

The malonic ester synthesis remains a highly relevant and powerful tool in modern organic chemistry. Its reliability, versatility, and the wealth of established protocols make it an indispensable method for the synthesis of a wide array of carboxylic acids and their derivatives. For researchers and professionals in drug development, a thorough understanding of this reaction is crucial for the design and synthesis of novel therapeutic agents. The ability to introduce diverse functionalities through the choice of alkylating agents, coupled with variations that allow for the creation of cyclic and amino acid structures, ensures that the malonic ester synthesis will continue to be a foundational reaction in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Role of tert-Butyl Methyl Malonate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methyl malonate is a valuable reagent in organic synthesis, prized for its unique combination of steric and electronic properties. As a mixed ester of malonic acid, it offers the potential for differential reactivity of its two ester functionalities. The bulky tert-butyl group provides steric hindrance and can serve as a protecting group that is cleavable under acidic conditions, while the methyl ester allows for more traditional manipulations such as saponification. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical research and development.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A common and efficient method involves the esterification of mono-tert-butyl malonate with methanol.

Experimental Protocol: Synthesis via Esterification of Mono-tert-butyl Malonate[1]

Materials:

-

Mono-tert-butyl malonate (3.0 g, 18.7 mmol)

-

Methanol (70 mL)

-

Hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol)

-

Dichloromethane

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

n-hexane and ethyl acetate for elution

Procedure:

-

To a 200 mL round-bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g, 18.7 mmol) and methanol (70 mL).

-

To this solution, add hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Upon completion of the reaction (monitored by TLC), add saturated saline solution to the mixture.

-

Extract the product with dichloromethane (3 x 70 mL).

-